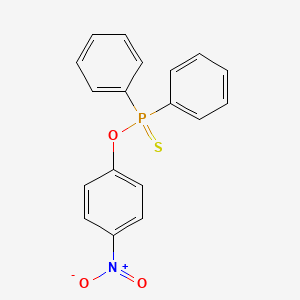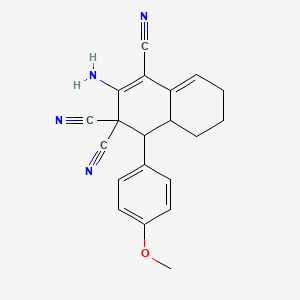![molecular formula C28H20Br2Cl2N2O2 B11532451 2,2'-{(3,3'-dimethylbiphenyl-4,4'-diyl)bis[nitrilo(E)methylylidene]}bis(4-bromo-6-chlorophenol)](/img/structure/B11532451.png)
2,2'-{(3,3'-dimethylbiphenyl-4,4'-diyl)bis[nitrilo(E)methylylidene]}bis(4-bromo-6-chlorophenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BROMO-2-[(E)-({4’-[(E)-[(5-BROMO-3-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]-6-CHLOROPHENOL is a complex organic compound characterized by multiple halogen substituents and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-2-[(E)-({4’-[(E)-[(5-BROMO-3-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]-6-CHLOROPHENOL typically involves multi-step organic reactions. One common approach is the electrophilic aromatic substitution, where bromine and chlorine atoms are introduced to the aromatic ring under controlled conditions . The reaction conditions often involve the use of catalysts such as iron(III) bromide or aluminum chloride to facilitate the halogenation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-2-[(E)-({4’-[(E)-[(5-BROMO-3-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]-6-CHLOROPHENOL undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction is facilitated by the presence of electron-withdrawing groups such as bromine and chlorine, which make the aromatic ring more susceptible to electrophilic attack.
Nucleophilic Substitution: The halogen atoms can be replaced by nucleophiles under appropriate conditions, leading to the formation of new derivatives.
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form quinones, while reduction reactions can convert the compound into its corresponding hydroquinone.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., sodium methoxide), and oxidizing agents (e.g., potassium permanganate) . The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing critical roles.
Major Products Formed
Scientific Research Applications
4-BROMO-2-[(E)-({4’-[(E)-[(5-BROMO-3-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]-6-CHLOROPHENOL has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and pharmaceuticals.
Material Science: The compound’s unique electronic properties make it suitable for use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-BROMO-2-[(E)-({4’-[(E)-[(5-BROMO-3-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]-6-CHLOROPHENOL involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, disrupting cellular processes and leading to its biological effects . The presence of multiple halogen atoms enhances its binding affinity to target proteins, making it a potent bioactive molecule .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-chlorophenol: A simpler analog with fewer substituents, used in similar applications but with different reactivity and properties.
5-Bromo-3-chloro-2-hydroxybenzaldehyde: Another related compound with distinct functional groups, offering different synthetic and biological applications.
Uniqueness
4-BROMO-2-[(E)-({4’-[(E)-[(5-BROMO-3-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]-6-CHLOROPHENOL stands out due to its complex structure, which provides unique reactivity and potential for diverse applications. Its multiple halogen substituents and hydroxyl groups contribute to its versatility in chemical synthesis and biological activity .
Properties
Molecular Formula |
C28H20Br2Cl2N2O2 |
|---|---|
Molecular Weight |
647.2 g/mol |
IUPAC Name |
4-bromo-2-[[4-[4-[(5-bromo-3-chloro-2-hydroxyphenyl)methylideneamino]-3-methylphenyl]-2-methylphenyl]iminomethyl]-6-chlorophenol |
InChI |
InChI=1S/C28H20Br2Cl2N2O2/c1-15-7-17(3-5-25(15)33-13-19-9-21(29)11-23(31)27(19)35)18-4-6-26(16(2)8-18)34-14-20-10-22(30)12-24(32)28(20)36/h3-14,35-36H,1-2H3 |
InChI Key |
LCTGAVQTACRBFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=CC3=C(C(=CC(=C3)Br)Cl)O)C)N=CC4=C(C(=CC(=C4)Br)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-O'-tert-butyl 3-O'-propan-2-yl 2'-amino-6'-methyl-2-oxospiro[1H-indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11532378.png)
![2-(4-Tert-butylphenoxy)-N'-[(E)-[2-(diethylamino)-5-nitrophenyl]methylidene]acetohydrazide](/img/structure/B11532383.png)


![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)-N'-[(1E)-2-phenylpropylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11532401.png)

![2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-5-(trifluoromethyl)pyridine](/img/structure/B11532404.png)
![N'-[(E)-[4-(Diethylamino)phenyl]methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B11532406.png)
![Heptyl 4-{[(4-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B11532407.png)
![2-(2,3-dichlorophenyl)-N-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}-1,3-benzoxazol-5-amine](/img/structure/B11532419.png)
![4-[(E)-({2-[(4-Fluorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl thiophene-2-carboxylate](/img/structure/B11532425.png)
![4-Chloro-2-[(E)-[(4-iodophenyl)imino]methyl]-3,5-dimethylphenol](/img/structure/B11532427.png)
![5-Bromo-N'-[(E)-[5-(3,4-dichlorophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide](/img/structure/B11532442.png)
![5-methyl-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-phenyl-1,2-oxazole-4-carbohydrazide](/img/structure/B11532443.png)
